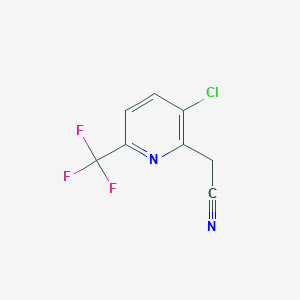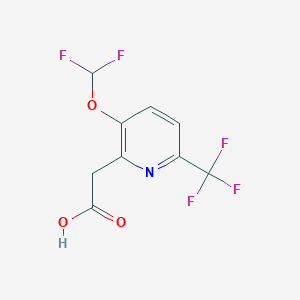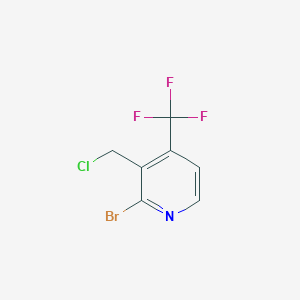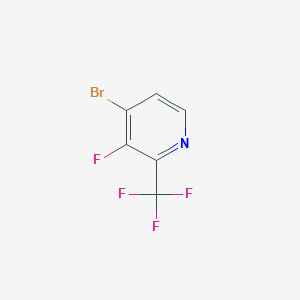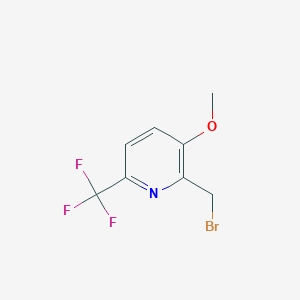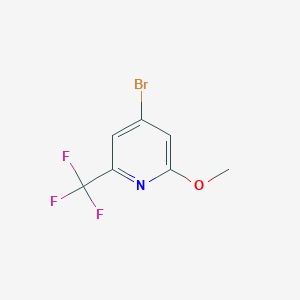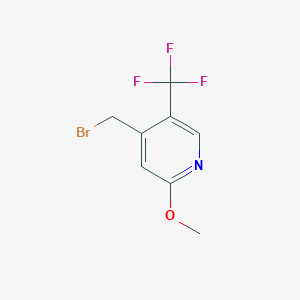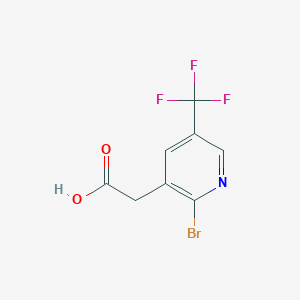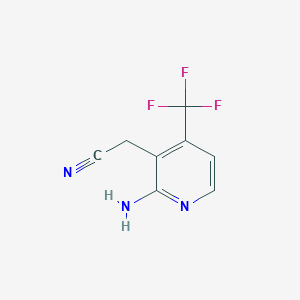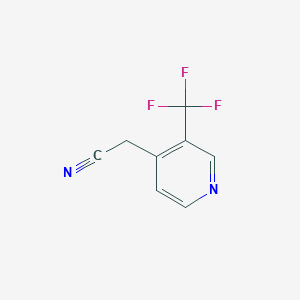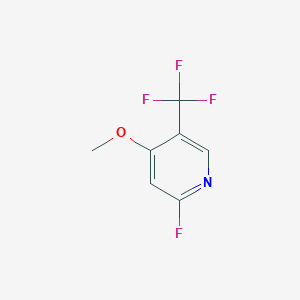
2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine
描述
2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms and a trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. The compound’s structure includes a pyridine ring substituted with a fluoro group at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine typically involves the introduction of fluorine and trifluoromethyl groups into a pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine precursor undergoes substitution with fluorine and trifluoromethyl reagents under controlled conditions.
Industrial Production Methods: Industrial production often employs high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using catalysts like iron fluoride can yield the desired compound efficiently .
化学反应分析
Types of Reactions: 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.
Substitution: The compound is prone to nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridines .
科学研究应用
2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
作用机制
The mechanism of action of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in proteins. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and context .
相似化合物的比较
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions in chemical and biological systems .
属性
IUPAC Name |
2-fluoro-4-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGZRMUNSQRIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


